
12-Dehydrogingerdione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Dehydrogingerdione is a natural product found in ginger (Zingiber officinale). It is known for its anti-inflammatory and anti-neuroinflammatory properties. This compound has been studied for its potential therapeutic effects, particularly in the context of neuroinflammation and oxidative stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 12-Dehydrogingerdione can be synthesized through various chemical reactions involving ginger extracts. The synthetic routes typically involve the oxidation of gingerol derivatives. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of gingerol from ginger rhizomes, followed by chemical modification to produce the desired compound. The process includes steps like solvent extraction, purification, and chemical transformation under controlled conditions .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, forming various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Products: Formed through reduction reactions.
Substituted Compounds: Formed through substitution reactions.
Applications De Recherche Scientifique
12-Dehydrogingerdione has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating neuroinflammatory conditions and oxidative stress-related diseases.
Industry: Utilized in the development of anti-inflammatory and antioxidant formulations
Mécanisme D'action
12-Dehydrogingerdione exerts its effects through several molecular targets and pathways:
Inhibition of Nitric Oxide Synthase (NOS): It inhibits the production of nitric oxide, a key mediator of inflammation.
Suppression of Pro-inflammatory Cytokines: It reduces the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Activation of Antioxidant Pathways: It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes
Comparaison Avec Des Composés Similaires
6-Gingerol: Another bioactive compound found in ginger with similar anti-inflammatory properties.
6-Shogaol: Known for its potent anti-inflammatory and antioxidant effects.
10-Dehydrogingerdione: Shares structural similarities and exhibits comparable biological activities.
Uniqueness: 12-Dehydrogingerdione is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways. Its ability to inhibit nitric oxide synthase and activate antioxidant pathways distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C23H34O4 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(1E,3Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)hexadeca-1,3-dien-5-one |
InChI |
InChI=1S/C23H34O4/c1-3-4-5-6-7-8-9-10-11-12-20(24)18-21(25)15-13-19-14-16-22(26)23(17-19)27-2/h13-18,25-26H,3-12H2,1-2H3/b15-13+,21-18- |
Clé InChI |
ZYCOECPSUDNTCJ-JHVHLLHZSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)OC)\O |
SMILES canonique |
CCCCCCCCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


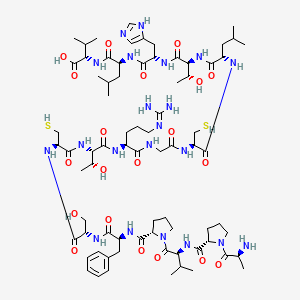
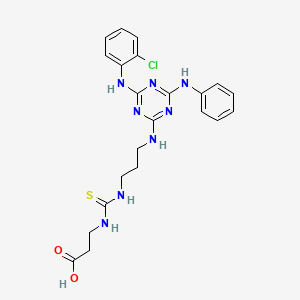
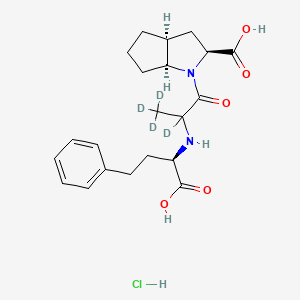
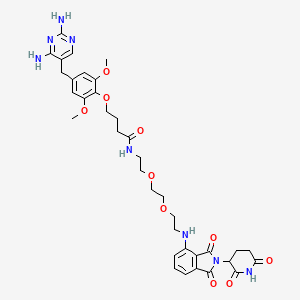
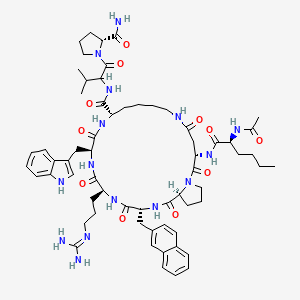

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
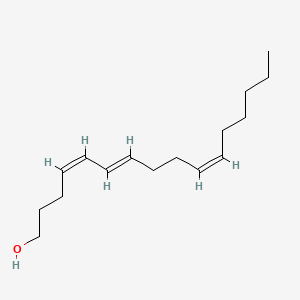
![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)
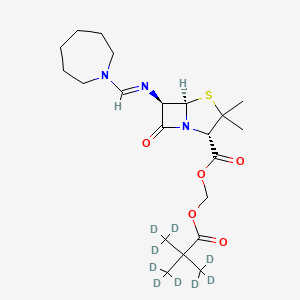
![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)
